molecular formula C19H20N2O4 B5004239 N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide

Cat. No. B5004239
M. Wt: 340.4 g/mol
InChI Key: RIDRAXLVGKRJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PFT-α, and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of PFT-α involves the inhibition of the p53 pathway. P53 is a tumor suppressor protein that plays a crucial role in regulating cell growth and preventing the development of cancer. PFT-α binds to the p53 protein and prevents it from binding to DNA, which inhibits the transcription of genes that promote cell growth. This leads to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
PFT-α has a wide range of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, PFT-α has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. PFT-α has also been shown to have cardioprotective effects and may be useful in the treatment of cardiovascular diseases such as heart failure.

Advantages and Limitations for Lab Experiments

PFT-α has several advantages for use in lab experiments. It is a highly specific inhibitor of the p53 pathway and has been extensively studied for its biochemical and physiological effects. However, PFT-α also has several limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds in the body. Additionally, PFT-α may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on PFT-α. One area of research is the development of more potent and specific inhibitors of the p53 pathway. Another area of research is the investigation of the potential applications of PFT-α in the treatment of other diseases such as inflammatory and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of PFT-α and its potential side effects.
Conclusion:
In conclusion, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide, or PFT-α, is a chemical compound that has been extensively studied for its potential applications in scientific research. PFT-α has been shown to have a wide range of biochemical and physiological effects, including anticancer and neuroprotective effects. While PFT-α has several advantages for use in lab experiments, it also has several limitations. Further research is needed to fully understand the potential applications of PFT-α and its mechanism of action.

Synthesis Methods

The synthesis of PFT-α involves several steps, including the reaction of 4-phenoxybenzaldehyde with ethylenediamine to form N-(4-phenoxyphenyl)ethanediamide. This intermediate compound is then reacted with tetrahydro-2-furanmethanamine to form the final product, N-(4-phenoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)ethanediamide. The synthesis of PFT-α is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

PFT-α has been extensively studied for its potential applications in scientific research. One of the primary applications of PFT-α is in the field of cancer research. Studies have shown that PFT-α can inhibit the growth of cancer cells by targeting the p53 pathway. PFT-α has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-(4-phenoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-18(20-13-17-7-4-12-24-17)19(23)21-14-8-10-16(11-9-14)25-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDRAXLVGKRJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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